molecular formula C24H29Br2ClN2Si B14080285 (3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole

(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole

Cat. No.: B14080285
M. Wt: 568.8 g/mol
InChI Key: ZRWSDIWSVXXBNG-UHFFFAOYSA-N
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Description

(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole is a complex organic compound characterized by its unique structure, which includes bromobenzyl, butenyl, and chlorooctahydrobenzo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole typically involves multiple steps, including the formation of the diazasilole ring and the introduction of the bromobenzyl and butenyl groups. Common reagents used in these reactions include bromobenzyl chloride, butenyl magnesium bromide, and chlorooctahydrobenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl and chlorooctahydrobenzo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,7aS)-1,3-Bis(4-chlorobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole
  • (3aS,7aS)-1,3-Bis(4-fluorobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole

Uniqueness

The uniqueness of (3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-bis[(4-bromophenyl)methyl]-2-but-2-enyl-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29Br2ClN2Si/c1-2-3-16-30(27)28(17-19-8-12-21(25)13-9-19)23-6-4-5-7-24(23)29(30)18-20-10-14-22(26)15-11-20/h2-3,8-15,23-24H,4-7,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWSDIWSVXXBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC[Si]1(N(C2CCCCC2N1CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Br2ClN2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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